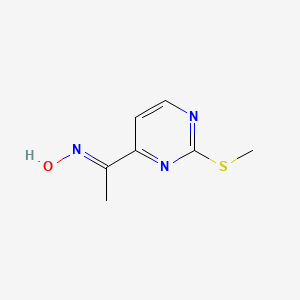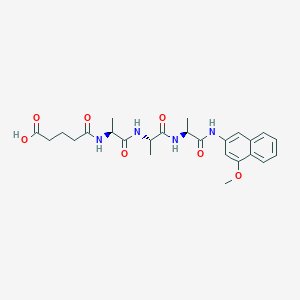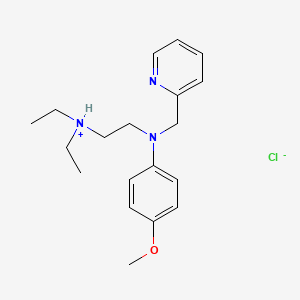
(E)-1-(2-(Methylthio)pyrimidin-4-yl)ethanoneoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2-(methylthio)pyrimidin-4-yl)ethanone oxime is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a methylthio group and an ethanone oxime moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-(methylthio)pyrimidin-4-yl)ethanone oxime typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-ketoester and an amidine derivative.
Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Formation of the Ethanone Oxime Moiety: The ethanone oxime moiety is formed by reacting the intermediate compound with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of (E)-1-(2-(methylthio)pyrimidin-4-yl)ethanone oxime may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-(methylthio)pyrimidin-4-yl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxime group to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, amines
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
(E)-1-(2-(methylthio)pyrimidin-4-yl)ethanone oxime has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(2-(methylthio)pyrimidin-4-yl)ethanone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds with a pyridine ring and similar substituents.
Thioether-Containing Compounds: Molecules with a sulfur atom bonded to two carbon atoms.
Oxime Derivatives: Compounds containing the oxime functional group.
Uniqueness
(E)-1-(2-(methylthio)pyrimidin-4-yl)ethanone oxime is unique due to its specific combination of a pyrimidine ring, methylthio group, and ethanone oxime moiety
Properties
Molecular Formula |
C7H9N3OS |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
(NE)-N-[1-(2-methylsulfanylpyrimidin-4-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H9N3OS/c1-5(10-11)6-3-4-8-7(9-6)12-2/h3-4,11H,1-2H3/b10-5+ |
InChI Key |
VQKFFJORKJKEOG-BJMVGYQFSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=NC(=NC=C1)SC |
Canonical SMILES |
CC(=NO)C1=NC(=NC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756698.png)




![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756716.png)







